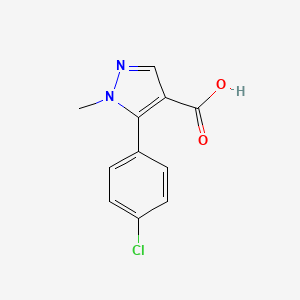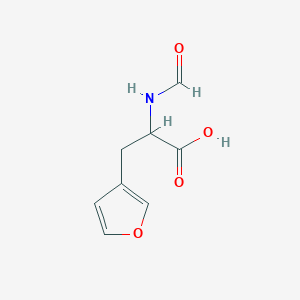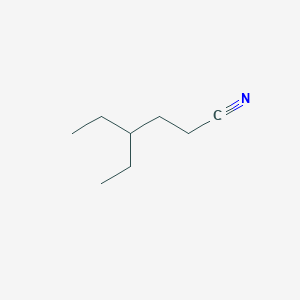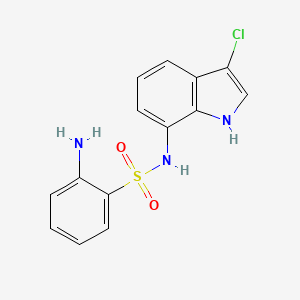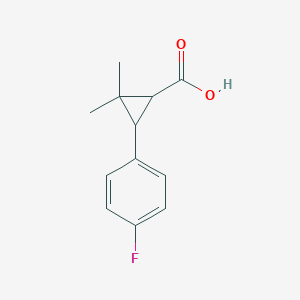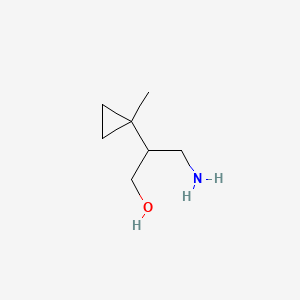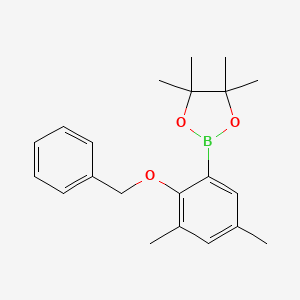
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)- is a chemical compound with the molecular formula C6H13F2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoroethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)- typically involves the reaction of pyrrolidine with a difluoroethylating agent under controlled conditions. One common method involves the use of 2,2-difluoroethylamine as the difluoroethylating agent, which reacts with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the difluoroethyl group or reduction of the nitrogen atom.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3R)-: This is the enantiomer of the (3S)-compound and may have different biological activity and properties.
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-: Without the stereochemistry specified, this compound includes both enantiomers.
Pyrrolidine derivatives: Other derivatives of pyrrolidine with different substituents can have varying properties and applications.
Uniqueness
The (3S)-configuration of 3-Pyrrolidinamine,1-(2,2-difluoroethyl)- imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it unique compared to its enantiomer and other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C6H12F2N2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)4-10-2-1-5(9)3-10/h5-6H,1-4,9H2/t5-/m0/s1 |
InChI-Schlüssel |
STFHSLYWFPMOHR-YFKPBYRVSA-N |
Isomerische SMILES |
C1CN(C[C@H]1N)CC(F)F |
Kanonische SMILES |
C1CN(CC1N)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


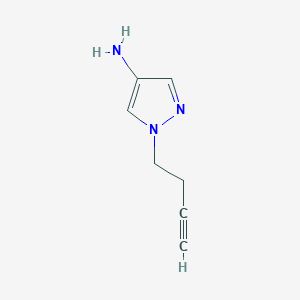
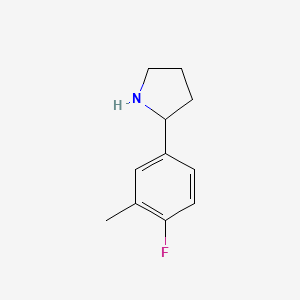
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
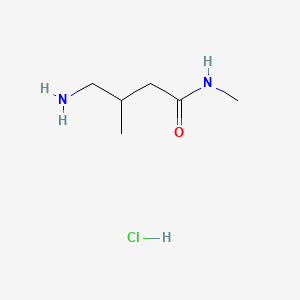

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
